molecular formula C17H19NO3 B6422348 N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950335-93-0

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No. B6422348
CAS RN: 950335-93-0
M. Wt: 285.34 g/mol
InChI Key: XMZZZTILFGITHZ-UHFFFAOYSA-N
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Description

“N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide” is a complex organic compound. It contains a benzoxepine ring, which is a type of oxepine. Oxepines are seven-membered heterocyclic compounds containing one oxygen atom . The “N-cyclopentyl” part refers to a cyclopentyl group attached to the molecule via a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxepine ring, possibly through a cyclization reaction . The cyclopentyl group could be introduced through a substitution reaction involving a cyclopentylamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxepine ring, with a methoxy group at the 7-position and a carboxamide group at the 4-position . The cyclopentyl group would be attached to the nitrogen of the carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoxepine ring could potentially undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzoxepine ring could contribute to its aromaticity and stability . The carboxamide group could influence its polarity and solubility .

Mechanism of Action

Target of Action

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is a derivative of the benzazepine family . Benzazepines are known to interact with various targets, including GABA receptors , sodium channels , and squalene synthase . .

Mode of Action

The mode of action of benzazepines involves acting as a positive allosteric modulator . They increase the total conduction of chloride ions across the neuronal cell membrane, leading to a decrease in neuronal activity . It’s plausible that N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide might have a similar mode of action, but specific studies are needed to confirm this.

Biochemical Pathways

Benzazepines are known to interfere with several biochemical pathways. For instance, they can block sodium channels and inhibit squalene synthase , which is crucial for cholesterol synthesis.

Pharmacokinetics

Benzazepines, in general, are known for their diverse pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound.

Result of Action

Benzazepines are known to decrease neuronal activity , which can lead to sedative effects. They also have potential therapeutic applications in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzazepines .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be a pharmaceutical .

properties

IUPAC Name

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-6-7-16-13(11-15)10-12(8-9-21-16)17(19)18-14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZZTILFGITHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide

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